Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate
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Overview
Description
Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structural features, which contribute to its diverse biological activities and potential therapeutic applications.
Mechanism of Action
Target of Action
Pyrimidine derivatives, which include this compound, have been associated with a wide range of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial effects .
Mode of Action
It’s known that pyrimidine derivatives can interact with their targets and cause significant changes . For instance, some triazole-pyrimidine-based compounds have been observed to inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway .
Biochemical Pathways
Pyrimidine derivatives have been associated with various biochemical pathways, particularly those involved in inflammation and neuroprotection .
Result of Action
Pyrimidine derivatives have been associated with a wide range of biological activities, suggesting they could have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves a multi-step process. One common method starts with the preparation of pyrazolo[1,5-a]pyrimidine intermediates, which are then functionalized to introduce the amino and ester groups. For instance, a practical four-step protocol for the parallel synthesis of 7-heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides has been developed .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature controls to facilitate the desired chemical transformations.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various types of chemical reactions, including:
Reduction: The compound can be reduced to form different derivatives, typically using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Various substituents can be introduced into the pyrazolo[1,5-a]pyrimidine ring through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium on carbon (Pd/C) for reduction, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature and solvent choice, are optimized based on the specific transformation desired.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group in pyrazolo[1,5-a]pyrimidines can yield corresponding amines .
Scientific Research Applications
Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, making it a valuable tool in biochemical studies.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs for various diseases.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share a similar core structure but differ in their functional groups, leading to variations in their biological activities.
Amino-pyrazoles: These compounds also contain an amino group attached to a pyrazole ring, but their overall structure and properties can differ significantly.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo diverse chemical reactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-14-8(13)5-4-11-12-6(9)2-3-10-7(5)12/h2-4H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJUWIWOQTUEOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2N=CC=C(N2N=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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